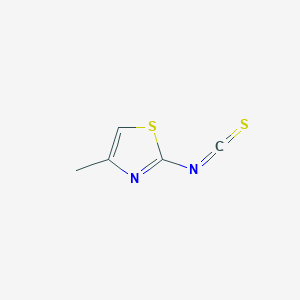

2-Isothiocyanato-4-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isothiocyanato-4-methylthiazole is an organic compound with the molecular formula C5H4N2S2. It is a member of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isothiocyanato-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of thiophosgene or its derivatives. due to the highly toxic nature of these reagents, alternative methods using less hazardous reagents like elemental sulfur and amines are being explored .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-methylthiazole undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Catalysts: Catalysts such as DBU are often used to facilitate reactions involving isothiocyanates.

Major Products

The major products formed from reactions involving this compound include thiourea derivatives and other sulfur-containing compounds .

Scientific Research Applications

2-Isothiocyanato-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-4-methylthiazole involves its interaction with biological molecules through its isothiocyanate group. This group can react with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.

Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.

Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.

Uniqueness

2-Isothiocyanato-4-methylthiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Biological Activity

2-Isothiocyanato-4-methylthiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings.

Chemical Structure : The compound has the molecular formula C5H4N2S2 and features an isothiocyanate functional group, which is known for its reactivity with biological molecules.

Synthesis Methods :

- Conventional Synthesis : It can be synthesized through the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates.

- Industrial Methods : Industrial production often utilizes thiophosgene or its derivatives, although safer alternatives involving elemental sulfur and amines are being developed due to toxicity concerns .

The biological activity of this compound primarily stems from its isothiocyanate group, which can react with nucleophilic sites in proteins and other biomolecules. This interaction leads to the formation of covalent bonds, potentially inhibiting enzyme activity or modifying protein functions, which contributes to its therapeutic effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including:

- Mycobacterium tuberculosis : The compound demonstrates potent bactericidal activity with sub-micromolar minimum inhibitory concentrations (MICs), suggesting its potential as a novel anti-tubercular agent .

- Gram-positive and Gram-negative Bacteria : Studies reveal that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activity, including against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that thiazole derivatives can inhibit tumor growth in various cancer models by targeting multiple cellular processes .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for further studies in inflammatory disease models .

Case Studies and Research Findings

Properties

Molecular Formula |

C5H4N2S2 |

|---|---|

Molecular Weight |

156.2 g/mol |

IUPAC Name |

2-isothiocyanato-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C5H4N2S2/c1-4-2-9-5(7-4)6-3-8/h2H,1H3 |

InChI Key |

PSIVELITPLOSTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.